molecular formula C17H23N3O4S2 B11254599 1-((2,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

1-((2,5-dimethylphenyl)sulfonyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

Cat. No.: B11254599
M. Wt: 397.5 g/mol
InChI Key: SBDREZXYQDFVRV-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLBENZENESULFONYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is a complex organic compound that features a pyrazole core substituted with dimethylbenzenesulfonyl and pyrrolidine-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-DIMETHYLBENZENESULFONYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides and pyrrolidine derivatives, with reaction conditions often involving the use of catalysts and solvents such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-DIMETHYLBENZENESULFONYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrazole core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2,5-DIMETHYLBENZENESULFONYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLBENZENESULFONYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole core may also interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

  • 1-(2,5-DIMETHYLBENZENESULFONYL)-3,5-DIMETHYL-4-(MORPHOLINE-1-SULFONYL)-1H-PYRAZOLE
  • 1-(2,5-DIMETHYLBENZENESULFONYL)-3,5-DIMETHYL-4-(PIPERIDINE-1-SULFONYL)-1H-PYRAZOLE

Comparison: Compared to similar compounds, 1-(2,5-DIMETHYLBENZENESULFONYL)-3,5-DIMETHYL-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is unique due to the presence of the pyrrolidine-sulfonyl group, which may confer distinct biological activities and chemical reactivity. The specific arrangement of functional groups can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C17H23N3O4S2

Molecular Weight

397.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole

InChI

InChI=1S/C17H23N3O4S2/c1-12-7-8-13(2)16(11-12)25(21,22)20-15(4)17(14(3)18-20)26(23,24)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

SBDREZXYQDFVRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C

Origin of Product

United States

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